molecular formula C8H8BrFO B1331587 2-Fluoro-3-methoxybenzyl bromide CAS No. 447463-56-1

2-Fluoro-3-methoxybenzyl bromide

Cat. No. B1331587
M. Wt: 219.05 g/mol
InChI Key: AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-methoxybenzyl bromide is a chemical compound that is not directly mentioned in the provided papers. However, related compounds with similar functional groups and structural motifs are discussed. These compounds are often used as intermediates in organic synthesis, particularly in the protection of alcohol groups, the synthesis of pharmaceuticals, and as reagents in the study of protein interactions .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including bromination, hydrolysis, cyanidation, methoxylation, and esterification. For instance, Methyl 4-Bromo-2-methoxybenzoate was synthesized from 4-bromo-2-fluorotoluene with an overall yield of about 47% and a purity of 99.8% . Similarly, the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, a new alcohol protecting group, was introduced using a readily prepared benzyl bromide . These methods could potentially be adapted for the synthesis of 2-Fluoro-3-methoxybenzyl bromide by considering the position of the substituents and the reactivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-3-methoxybenzyl bromide would consist of a benzene ring substituted with a fluorine atom, a methoxy group, and a benzyl bromide moiety. The presence of these substituents would influence the reactivity and stability of the molecule. For example, the fluorine atom provides stability to oxidizing conditions, which is beneficial in protecting groups like the one mentioned in the synthesis of beta-mannopyranosides .

Chemical Reactions Analysis

The chemical reactivity of benzyl bromide derivatives is influenced by the substituents on the benzene ring. The 4-methoxybenzyl group, for instance, can be introduced to the 2'-hydroxyl group of adenosine and later removed, demonstrating its utility in the synthesis of oligoribonucleotides . The 2-methoxy-5-nitrobenzyl bromide is used as a protein reagent, showing specificity towards certain amino acids and providing insights into the reactivity of such compounds . These examples suggest that 2-Fluoro-3-methoxybenzyl bromide could also be used in similar chemical reactions, particularly in the protection and deprotection of functional groups in organic synthesis.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Fluoro-3-methoxybenzyl bromide are not directly reported, we can infer from related compounds that such a molecule would likely be sensitive to environmental changes due to the presence of the methoxy and fluorine substituents . The bromide would make it a good leaving group for nucleophilic substitution reactions. The compound's solubility, boiling point, and stability would be influenced by the electron-withdrawing and electron-donating effects of the fluorine and methoxy groups, respectively.

Scientific Research Applications

Synthesis and Protective Group Chemistry

  • Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) explored the use of the 4-methoxybenzyl group, a derivative of methoxybenzyl bromide, as a protecting group for the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This group was rapidly removable, facilitating efficient synthesis processes (Takaku & Kamaike, 1982).

  • Alcohol Protecting Group : Crich, Li, and Shirai (2009) introduced a new benzyl ether-type protecting group for alcohols, which includes the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, derivable from benzyl bromide. This group showed stability under oxidizing conditions and was compatible with the removal of p-methoxybenzyl ethers (Crich, Li, & Shirai, 2009).

Radiopharmaceuticals and PET Imaging

  • Synthesis of Fluorinated α-Amino Acids : Zaitsev et al. (2002) developed procedures for synthesizing fluorobenzyl bromides, including 2-[18F]fluoro-4-methoxybenzyl bromide, as intermediates in asymmetric synthesis of fluorinated α-amino acids for positron emission tomography (PET) imaging (Zaitsev et al., 2002).

Reaction Mechanisms and Kinetics

  • Solvolysis Studies : Park et al. (2019) examined the solvolysis of various benzyl and benzoyl halides, including nitrobenzyl bromides, to understand the influence of ortho nitro groups in these reactions. Their findings provided insights into the mechanistic aspects of these solvolytic processes (Park et al., 2019).

Catalysis

  • Palladium and Gold Complexes : Ray, Shaikh, and Ghosh (2007) synthesized Pd(II) and Au(I) complexes using a ligand derived frommethoxybenzyl bromide, which played a crucial role in the formation of these metal complexes. These complexes were studied for their potential catalytic applications (Ray, Shaikh, & Ghosh, 2007).

Environmental Sensitivity and Protein Reagents

  • Protein Reagents Sensitivity : Horton, Kelly, and Koshland (1965) investigated the use of 2-methoxy-5-nitrobenzyl bromide as a protein reagent. They explored its environmental sensitivity and its potential for providing insights into enzyme-substrate interactions (Horton, Kelly, & Koshland, 1965).

Medicinal Chemistry and Drug Synthesis

  • Synthesis of Fluorinated Beta-Amino Acids : Van Hende et al. (2009) developed synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid. They used a precursor related to methoxybenzyl bromide, demonstrating its utility in medicinal chemistry (Van Hende et al., 2009).

Pharmaceutical Applications

  • Antimycobacterial Purines Synthesis : Braendvang and Gundersen (2007) synthesized a series of 6-(2-furyl)-9-(p-methoxybenzyl)purines with potential as antimycobacterial agents. Their work highlights the role of methoxybenzyl-related compounds in the development of novel pharmaceuticals (Braendvang & Gundersen, 2007).

Safety And Hazards

2-Fluoro-3-methoxybenzyl bromide can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to not breathe dust/fume/gas/mist/vapors/spray, and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-(bromomethyl)-2-fluoro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFJSFTQVPPXCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650494
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-methoxybenzyl bromide

CAS RN

447463-56-1
Record name 1-(Bromomethyl)-2-fluoro-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxybenzyl bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Triphenylphosphine (11.1 g) was added to a solution of the subtitle product of step ii) (5.0 g) in DCM (200 ml) followed by the portionwise addition of carbon tetrabromide (14.0 g). The reaction was stirred for 4 h before the addition of further triphenylphosphine (2.0 g) and carbon tetrabromide (2.0 g) and stirring maintained for 1 h. The mixture was concentrated to 30 ml volume and diluted in Et2O (300 ml). The solid precipitate was filtered and washed with Et2O (3×) and the filtrate concentrated in vacuo. The residue was purified by column chromatography (10% Et2O/iso-hexane) to afford the subtitle compound as a clear oil. Yield: 5.2 g.
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 2
Reactant of Route 2
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 3
Reactant of Route 3
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 4
Reactant of Route 4
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 5
Reactant of Route 5
2-Fluoro-3-methoxybenzyl bromide
Reactant of Route 6
2-Fluoro-3-methoxybenzyl bromide

Citations

For This Compound
2
Citations
S Watanuki, K Matsuura, Y Tomura… - Chemical and …, 2011 - jstage.jst.go.jp
… The resulting residue was purified by column chromatography on silica gel (AcOEt/hexane1/10) to give 2-fluoro-3-methoxybenzyl bromide (1.60g) as a light yellow oil. To a solution of …
Number of citations: 9 www.jstage.jst.go.jp
D Ramsbeck, A Hamann, G Richter… - Journal of Medicinal …, 2018 - ACS Publications
… The compound was synthesized starting from 4a (280 mg, 0.8 mmol, 1 equiv), 4-chloro-2-fluoro-3-methoxybenzyl bromide (446 mg, 1.8 mmol, 2.2 equiv), and triethylamine (446 μL, 3.2 …
Number of citations: 17 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.